Flavin 1,N(6)-ethenoadenine dinucleotide
Description
Nucleotide coenzymes, such as FAD and Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD), are fundamental to a vast array of metabolic reactions. Modifications to these native coenzymes have given rise to a powerful class of molecular tools for probing enzymatic mechanisms. These modified nucleotide coenzymes often feature alterations to the base, sugar, or phosphate (B84403) moieties, which can introduce new functionalities, such as spectroscopic handles or altered redox potentials.
Within this context, εFAD belongs to a subgroup of fluorescent nucleotide analogs. These analogs are designed to mimic the natural coenzyme's ability to bind to enzymes while providing a fluorescent signal that is sensitive to the local environment. This allows researchers to monitor binding events, conformational changes, and other dynamic processes that are often invisible when using the native coenzyme. Other examples of modified FAD analogs include those with alterations to the isoalloxazine ring, which can shift the redox potential and provide insights into the catalytic cycle of flavoenzymes.
The primary significance of εFAD in biochemical research lies in its utility as a fluorescent probe. The introduction of the etheno bridge to the adenine moiety of FAD creates a highly fluorescent 1,N(6)-ethenoadenine (ε-adenine) group. This modification endows εFAD with distinct spectroscopic properties that are highly sensitive to its immediate surroundings.
When εFAD is in its free, unbound state in aqueous solution, its fluorescence is significantly quenched. This is due to an intramolecular interaction, or "stacking," between the isoalloxazine ring of the flavin and the ε-adenine moiety. nih.gov This internal quenching is a key feature of εFAD. Upon binding to a flavoenzyme, the conformation of εFAD is often altered, leading to a disruption of this intramolecular stacking. This "unstacking" results in a significant increase in fluorescence intensity, providing a clear and measurable signal of coenzyme binding.
This "light-up" property of εFAD makes it an invaluable tool for:
Determining binding affinities: The change in fluorescence upon binding can be titrated to determine the dissociation constant (Kd) of the coenzyme for the enzyme.
Studying enzyme kinetics: The real-time change in fluorescence can be used to monitor the kinetics of coenzyme binding and release.
Probing the active site environment: The specific fluorescence properties of bound εFAD, such as its emission wavelength, quantum yield, and lifetime, can provide information about the polarity and conformational dynamics of the enzyme's active site.
The table below summarizes some of the key fluorescent properties of the ε-adenine moiety, which is the primary fluorophore in εFAD.
| Property | Value |
| Excitation Wavelength (λex) | ~300 nm |
| Emission Wavelength (λem) | ~415 nm |
| Fluorescence Lifetime (τ) of ε-adenosine monophosphate | Long |
Note: Specific values can vary depending on the solvent and local environment.
The development of fluorescent nucleotide analogs dates back to the late 1960s and early 1970s. The synthesis and initial characterization of εFAD were first reported in the early 1970s. A seminal paper published in 1973 by Barrio et al. detailed the preparation of εFAD by reacting FAD with chloroacetaldehyde. nih.gov This work established the fundamental fluorescent properties of εFAD, including the observation of efficient intramolecular energy transfer from the excited ε-adenine to the flavin moiety and the significant quenching of fluorescence in the free coenzyme due to the stacked conformation. nih.gov
Early studies also explored the coenzymatic activity of εFAD with various flavoenzymes. It was demonstrated that εFAD could effectively replace FAD in some enzymes, such as glucose oxidase, while showing little to no activity with others, like D-amino acid oxidase. nih.gov This differential activity highlighted the sensitivity of flavoenzyme active sites to modifications in the coenzyme structure and paved the way for using εFAD as a probe to explore the specific interactions between coenzymes and their partner proteins.
The following table presents a summary of early findings on the coenzymatic activity of εFAD with selected flavoenzymes.
| Enzyme | Source Organism | Coenzymatic Activity with εFAD | Reference |
| Glucose Oxidase | Aspergillus niger | Active | nih.gov |
| D-Amino Acid Oxidase | Porcine Kidney | Inactive | nih.gov |
These pioneering studies laid the groundwork for the subsequent use of εFAD as a versatile fluorescent probe in countless biochemical and biophysical investigations of flavoenzymes.
Structure
2D Structure
Properties
CAS No. |
38628-24-9 |
|---|---|
Molecular Formula |
C29H34ClN9O15P2 |
Molecular Weight |
846 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1H-imidazo[2,1-f]purin-3-ium-3-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate;chloride |
InChI |
InChI=1S/C29H33N9O15P2.ClH/c1-12-5-14-15(6-13(12)2)37(26-20(33-14)27(44)35-29(45)34-26)7-16(39)21(41)17(40)8-50-54(46,47)53-55(48,49)51-9-18-22(42)23(43)28(52-18)38-11-31-19-24-30-3-4-36(24)10-32-25(19)38;/h3-6,10-11,16-18,21-23,28,39-43H,7-9H2,1-2H3,(H3,35,44,45,46,47,48,49);1H/t16-,17+,18-,21-,22-,23-,28-;/m1./s1 |
InChI Key |
JLWOWKGKKFQUID-ZBMPBUKJSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)[N+]5=CNC6=C5N=CN7C6=NC=C7)O)O)O)O)O.[Cl-] |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CNC6=C5N=CN7C6=NC=C7)O)O)O)O)O.[Cl-] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)[N+]5=CNC6=C5N=CN7C6=NC=C7)O)O)O)O)O.[Cl-] |
Synonyms |
flavin 1,N(6)-ethenoadenine dinucleotide |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies
Chemical Synthesis from Flavin Adenine (B156593) Dinucleotide (FAD)
The primary route for the synthesis of εFAD involves the chemical modification of its parent compound, FAD. This is achieved through a specific reaction with chloroacetaldehyde, which selectively targets the adenine ring of the FAD molecule.
Reaction with Chloroacetaldehyde
The synthesis of εFAD is accomplished by the reaction of FAD with chloroacetaldehyde in an aqueous solution. uci.edu This reaction leads to the formation of a new five-membered ring, creating the 1,N(6)-ethenoadenine structure. The reaction is typically carried out under mild conditions to prevent the degradation of the sensitive dinucleotide structure.
The general reaction can be summarized as follows:
FAD + ClCH₂CHO → εFAD + HCl + H₂O
This straightforward chemical modification has been the standard method for preparing εFAD for various biochemical and biophysical studies.
Optimization of Reaction Conditions
The efficiency of the εFAD synthesis is highly dependent on the reaction conditions. Key parameters that are optimized to maximize the yield and purity of the product include pH, temperature, and reaction time.
pH: The reaction is typically performed in a slightly acidic to neutral aqueous solution. Studies on similar etheno-adduct formations suggest that mildly acidic conditions can facilitate the reaction. nih.gov However, for εFAD synthesis, maintaining a neutral pH is also common to ensure the stability of the FAD molecule. uci.edu
Temperature: The reaction is generally carried out at a controlled temperature, often around room temperature or slightly above (e.g., 37°C), to balance the reaction rate with the stability of the reactants and products.
Reaction Time: The duration of the reaction is another critical parameter. The reaction is monitored over time to determine the point of maximum εFAD formation before significant degradation occurs.
| Parameter | Optimized Condition | Rationale |
| pH | Neutral to slightly acidic | Balances reaction efficiency with the stability of FAD and εFAD. |
| Temperature | 20-37 °C | Promotes the reaction without causing significant degradation of the dinucleotides. uci.edu |
| Reaction Time | Several hours to days | Allows for sufficient conversion of FAD to εFAD. |
This table presents a generalized summary of optimized conditions based on common practices for the synthesis of etheno-adenine derivatives.
Chromatographic Purification Techniques for εFAD
Following the synthesis, the reaction mixture contains unreacted FAD, the desired εFAD product, and potentially some side products. Therefore, a robust purification step is essential to isolate pure εFAD. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose, offering high resolution and reproducibility. Both ion-exchange and reversed-phase chromatography can be employed.
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since both FAD and εFAD are negatively charged due to their phosphate (B84403) groups, IEC can be used to separate them from uncharged or positively charged impurities. Elution is typically achieved by using a salt gradient.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The introduction of the etheno group can slightly alter the hydrophobicity of the FAD molecule, allowing for separation on a C18 or similar reversed-phase column. A common mobile phase consists of a buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol, with a gradient of the organic solvent used for elution.
| Technique | Stationary Phase | Mobile Phase | Elution |
| Ion-Exchange HPLC | Anion-exchange resin | Buffer at a specific pH | Salt gradient (e.g., NaCl or KCl) |
| Reversed-Phase HPLC | C18 silica | Aqueous buffer and organic solvent (e.g., acetonitrile) | Gradient of increasing organic solvent concentration |
This table outlines common chromatographic techniques and conditions for the purification of nucleotides like εFAD.
Characterization of Synthetic Purity
To ensure the synthesized and purified εFAD is of high purity and to confirm its identity, several analytical techniques are employed. These methods provide information about the structural integrity and the absence of contaminants.
UV-Visible Spectroscopy: The formation of the etheno ring on the adenine moiety results in a characteristic change in the UV-visible absorption spectrum. Compared to FAD, the S₀ → S₁ electronic transition of εFAD is red-shifted by approximately 4 nm. researchgate.net The most significant difference in their extinction coefficients is observed around 310 nm, which is attributed to the ε-adenine group. researchgate.net
Fluorescence Spectroscopy: The most prominent feature of εFAD is its fluorescence. The etheno-adenine moiety is a fluorophore. In neutral aqueous solution at 20°C, εFAD exists predominantly (around 90%) in an internally complexed or stacked conformation, which leads to significant quenching of the fluorescence of both the isoalloxazine and ε-adenine rings. uci.edu
| Spectroscopic Property | Flavin Adenine Dinucleotide (FAD) | Flavin 1,N(6)-ethenoadenine dinucleotide (εFAD) |
| UV-Vis Absorption (S₀ → S₁) | ~450 nm | Red-shifted by ~4 nm from FAD researchgate.net |
| Significant Extinction Difference | - | ~310 nm researchgate.net |
| Fluorescence | Weakly fluorescent | Fluorescent, but significantly quenched in stacked form uci.edu |
This table summarizes the key spectroscopic differences used to characterize FAD and εFAD.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool to confirm the molecular weight of the synthesized εFAD. By determining the mass-to-charge ratio of the molecule, it is possible to verify the successful addition of the etheno group to the FAD structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ³¹P NMR, can provide detailed structural information about the εFAD molecule. ¹H NMR can confirm the presence of the protons on the etheno ring, while ³¹P NMR can be used to verify the integrity of the pyrophosphate linkage.
Spectroscopic and Photophysical Properties of Flavin 1,n 6 Ethenoadenine Dinucleotide
Fluorescence Spectroscopy
Flavin 1,N(6)-ethenoadenine dinucleotide is a fluorescent analog of Flavin Adenine (B156593) Dinucleotide (FAD) where the adenine base has been chemically modified with a 1,N(6)-etheno bridge. nih.govpnas.org This modification introduces a second potential fluorophore, the ε-adenine moiety, in addition to the naturally fluorescent isoalloxazine ring system of the flavin. nih.govpnas.org The photophysical properties of εFAD are dominated by the close proximity of these two fluorescent groups, leading to significant intramolecular interactions. pnas.org
Emission Spectra Analysis
The fluorescence emission of εFAD originates from the isoalloxazine moiety. pnas.orgmdpi.com When excited, the molecule displays a broad fluorescence emission with a peak in the 500–600 nm region. mdpi.com Studies have shown that the normalized fluorescence emission spectra of εFAD are superimposable with those of Flavin Mononucleotide (FMN) and the parent compound, FAD. pnas.org This indicates that the emissive species and its vibrational energy levels are fundamentally the same across these related flavin compounds. The shape of the emission spectrum of εFAD in a buffered solution remains consistent across a pH range of 5 to 9. mdpi.com
| Property | Description | Wavelength Range (nm) | Reference |
| Emission Peak | The fluorescence emission of εFAD is attributed to the isoalloxazine moiety. | 500 - 600 | mdpi.com |
| Spectral Shape | The emission spectrum of εFAD is superimposable with that of FAD and FMN. | N/A | pnas.org |
Dynamic and Static Fluorescence Quenching Mechanisms
The fluorescence of both the ε-adenine and isoalloxazine moieties in εFAD is significantly diminished compared to the individual, separated fluorophores. nih.govpnas.org This pronounced quenching is a result of both static and dynamic mechanisms arising from the molecule's conformational arrangement in solution. nih.govpnas.org
In a neutral aqueous solution at 20°C, εFAD predominantly exists in an intramolecularly complexed or "stacked" conformation, accounting for approximately 90% of the molecules. nih.govpnas.org In this stacked arrangement, the ε-adenine and isoalloxazine rings are in close, parallel proximity, which leads to highly efficient static quenching of fluorescence. This stable ground-state complex formation is stronger than that observed in natural FAD, likely due to the increased van der Waals-London dispersion forces from the additional ring of the etheno-adenine moiety. pnas.org
The remaining 10% of εFAD molecules exist in an "open" or "unstacked" conformation. pnas.org In this state, the two fluorescent moieties are more extended and can move relative to each other. Dynamic, or collisional, quenching occurs in this sub-population through the diffusion of the ε-adenine and isoalloxazine groups. pnas.org When they collide, energy is transferred, leading to a non-radiative decay pathway. The rate constant for this dynamic quenching process has been determined to be nearly identical to that of FAD. pnas.org
| Quenching Mechanism | Description | Prevalence (at 20°C, pH 7.0) | Reference |
| Static Quenching | Occurs in the ground-state, intramolecularly stacked complex. | ~90% | nih.govpnas.org |
| Dynamic Quenching | Occurs via diffusion and collision of the two moieties in the "open" conformation. | ~10% | pnas.org |
Fluorescence Lifetime Measurements
Fluorescence lifetime is the average time a molecule remains in the excited state before returning to the ground state. nih.gov This parameter is crucial for understanding the dynamics of quenching in εFAD. The fluorescence lifetime (τ) is inversely proportional to the sum of the rate constants for radiative (fluorescence) and non-radiative decay processes. nih.gov
The determination of the fluorescence yields and lifetimes of εFAD is what allows for the calculation of the relative proportions of the open and stacked conformations. nih.govpnas.org The ε-adenine portion of the molecule, when not quenched, has a characteristically long fluorescence lifetime of approximately 23 nanoseconds. pnas.org In the context of the dinucleotide, however, the observed lifetimes are much shorter due to the efficient quenching mechanisms. While specific lifetime values for the flavin emission in εFAD are not detailed in the provided search results, the analysis of these lifetimes is the key method used to arrive at the 90% stacked conformation figure. pnas.org For comparison, a related fluorescent analog, nicotinamide (B372718) 1,N6-ethenoadenine dinucleotide (εNAD+), has a reported fluorescence lifetime of 2.1 nanoseconds. nih.gov
| Fluorophore Moiety | Characteristic Lifetime (Unquenched) | Significance in εFAD | Reference |
| ε-Adenine | 23 nsec | Serves as an efficient energy donor in Resonance Energy Transfer. Its long lifetime contributes to the high transfer efficiency. | pnas.org |
| Isoalloxazine | Not specified | The measured lifetime of the flavin emission is used to quantify the ratio of stacked vs. open conformers. | nih.govpnas.org |
pH Dependence of Fluorescence Lifetime
For the closely related parent compound FAD, studies in buffer solutions have shown that its fluorescence lifetime remains unchanged over a pH range of 5 to 9. mdpi.com The fluorescence intensity is also independent of pH in this range. mdpi.com This suggests that the flavin fluorophore itself is not significantly affected by pH changes within this physiological range in a simple aqueous environment. mdpi.com While direct studies on the pH dependence of the fluorescence lifetime for εFAD were not found, the behavior of FAD provides a strong indication that similar stability would be observed in a simple buffer solution. However, in more complex environments, such as within cells where FAD interacts with various proteins, the fluorescence lifetime can become pH-dependent. mdpi.com
Quantum Yield Determinations
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed, providing a measure of the efficiency of the fluorescence process. wikipedia.org In εFAD, the fluorescence of both the flavin and the ε-adenine moieties is severely quenched, resulting in very low quantum yields. nih.govpnas.org The determination of these yields, in conjunction with lifetime measurements, is fundamental to understanding the conformational equilibrium of the molecule. nih.govpnas.org
While a specific quantum yield for εFAD is not provided in the search results, the data strongly suggest it is very low. For the analogous compound εNAD+, the quantum yield (Φ) in neutral aqueous solution at 25°C has been measured to be 0.028. nih.gov This value reflects significant intramolecular quenching, similar to the case of εFAD.
| Compound | Quantum Yield (Φ) | Conditions | Reference |
| εNAD+ | 0.028 | Neutral aqueous solution, 25°C | nih.gov |
| εFAD | Not specified (inferred to be very low) | Neutral aqueous solution | nih.govpnas.org |
Resonance Energy Transfer within the Dinucleotide
A key photophysical process in εFAD is Förster Resonance Energy Transfer (FRET), a non-radiative transfer of energy from an excited-state donor fluorophore to a ground-state acceptor fluorophore. researchgate.net In εFAD, there is extremely efficient energy transfer from the donor ε-adenine moiety to the acceptor isoalloxazine moiety. nih.govpnas.org
The efficiency of this energy transfer is reported to be close to 100%. pnas.org This high efficiency is rationalized by two main factors:
Long Donor Lifetime : The unquenched ε-adenine has a long fluorescence lifetime (23 nsec), which provides a large window of opportunity for energy transfer to occur before the donor de-excites through other pathways. pnas.org
Close Proximity : The two moieties are held in close proximity by the dinucleotide backbone. Even in the fully extended conformation, the maximum distance between the ε-adenine and isoalloxazine is only about 20 Å, a distance well within the typical range for efficient FRET. pnas.org
This near-perfect energy transfer is why the fluorescence of the ε-adenine moiety is almost completely absent, and any observed emission from the molecule is characteristic of the flavin group. pnas.org
Ultrafast Transient Absorption Spectroscopy
Ultrafast transient absorption (TA) spectroscopy is a powerful technique for investigating the fleeting events that occur after a molecule absorbs light, providing insights into processes on timescales from femtoseconds to nanoseconds. arxiv.orgchemrxiv.org This method has been instrumental in deciphering the complex excited-state dynamics of flavin compounds, including εFAD. researchgate.netarxiv.org
Photoinduced electron transfer (PET) is a fundamental process where an electron moves from a donor molecule to an acceptor molecule following light excitation. youtube.comnih.gov In the context of stacked flavin dinucleotides, the adenine moiety can act as an electron donor and the photoexcited flavin (Fl*) as an acceptor. researchgate.netresearchgate.net
For the parent compound FAD, studies using femtosecond mid-IR transient absorption have elucidated the dynamics of PET in its stacked conformation. Upon photoexcitation, an intramolecular electron transfer occurs from the adenine to the flavin ring. bgsu.edu The rates for this process have been measured, providing a baseline for comparison with εFAD.
| FAD Process | Rate Constant (k) | Lifetime | Reference |
| Forward Electron Transfer | 1.9 x 10¹¹ s⁻¹ | 1.1 ps | bgsu.edu |
| Geminate Recombination | 1.1 x 10¹¹ s⁻¹ | 9 ps | bgsu.edu |
In εFAD, the modification of the adenine moiety alters the electronic properties and, consequently, the PET dynamics. UV-Vis transient absorption spectroscopy, complemented by theoretical calculations, is used to investigate how these changes affect photochemical outcomes compared to FAD. researchgate.net The process involves the excitation of the flavin, which can then be reductively quenched by the adjacent ε-adenine. researchgate.netresearchgate.net
Upon absorbing a photon, εFAD is promoted to an electronic excited state. The subsequent evolution of this state determines the molecule's photochemical fate. In FAD, the photoexcited state (FAD) in its stacked form decays rapidly, a phenomenon attributed to PET where adenine acts as the donor and the excited flavin (Fl) as the acceptor. researchgate.net The study of εFAD allows researchers to probe how modifying the adenine donor affects these excited-state deactivation pathways. researchgate.net While the fluorescence of both the flavin and the ε-adenine groups in εFAD is significantly quenched in the intact molecule, this points to efficient non-radiative decay pathways, including energy transfer and potentially electron transfer. nih.gov
A key consequence of photoinduced electron transfer is the formation of a radical pair, which consists of two molecules each with an unpaired electron. youtube.com In flavin systems, PET can lead to the formation of a flavin radical anion (Fl•⁻) and an adenine radical cation (Ade•⁺). researchgate.netbgsu.edu The spins of the two unpaired electrons in the radical pair are correlated and can exist in either a singlet or triplet state, which influences their subsequent reactivity. youtube.comnih.gov
The characterization of these radical species is often challenging, as their spectral signatures can be elusive. researchgate.net In studies of FAD, definitive identification of Ade•⁺ and Fl•⁻ radicals has been difficult. researchgate.net The use of εFAD provides an alternative system to study these outcomes. researchgate.net The behavior of radical pairs can be influenced by external magnetic fields, a phenomenon known as the magnetic field effect (MFE). researchgate.net This effect arises because the magnetic field can alter the rate of interconversion between the singlet and triplet states of the radical pair, thereby affecting the yields of subsequent reaction products. nih.govcore.ac.uk While much of the research on flavin radical pairs has focused on FAD in the context of cryptochromes and magnetoreception, the principles apply to εFAD. core.ac.uknih.gov In these biological systems, a flavin-tryptophan radical pair is often implicated, but alternative pairs, such as a flavin-superoxide radical pair, have also been proposed. nih.govcore.ac.uk
Intersystem crossing (ISC) is a process where a molecule in a singlet excited state transitions to a triplet excited state (or vice versa). The rate of this process is a key parameter in determining the yield of triplet state molecules. The triplet excited state (³Fl*) is often a precursor to the formation of a triplet-born radical pair. researchgate.net In FAD, the photoexcited molecule can form an intramolecular triplet radical pair where the adenine moiety donates an electron to the isoalloxazine ring of the triplet flavin. researchgate.net The kinetics of these triplet species and radical pairs can be studied using transient absorption spectroscopy, often in the presence of a magnetic field to confirm the involvement of radical pair intermediates. researchgate.net
Advanced Vibrational Spectroscopy
Vibrational spectroscopic techniques, particularly when time-resolved, provide detailed structural information about molecules in their ground and excited states. unipr.itrsc.org
Time-resolved infrared (TRIR) spectroscopy is a powerful method for monitoring fast chemical and structural changes in molecules following photoexcitation. spectroscopyonline.comfrontiersin.org By probing the vibrational modes of a molecule, TRIR can provide a "fingerprint" of its structure, allowing for the identification of short-lived intermediates. unipr.itdocumentsdelivered.comacs.org
In the study of flavins, TRIR has been applied to FAD to investigate the mechanism of its rapid fluorescence quenching. documentsdelivered.comacs.org These studies reveal an ultrafast relaxation component in the excited-state decay of FAD, which is absent in flavin analogs that cannot form a stacked structure. acs.org The quenching mechanism is suggested to be internal conversion promoted by the interaction between the adenine and isoalloxazine rings. acs.org TRIR measurements on FAD have not observed distinct intermediate species, suggesting that any charge-separated state is very short-lived and relaxation processes are largely localized on the flavin mononucleotide (FMN) portion of the molecule. bgsu.edunih.gov For example, studies on a related flavoenzyme system showed that a charge-separated state formed by PET relaxed via back-electron transfer over approximately 3-30 picoseconds. nih.gov The application of TRIR to εFAD would similarly allow for the tracking of vibrational mode changes, offering insights into structural dynamics during and after photoexcitation and helping to elucidate the specific roles of the flavin and modified adenine moieties in the photophysical processes.
Polarization-Resolved Transient Spectroscopy
Polarization-resolved transient spectroscopy is a powerful technique utilized to investigate the rotational dynamics and electronic transition properties of molecules in solution. This method provides insights into the size, shape, and flexibility of a fluorophore, as well as the microenvironment surrounding it. The fundamental principle involves exciting a sample with plane-polarized light, which preferentially excites molecules with their transition dipole moments aligned with the polarization of the incident light. The subsequent time-resolved measurement of the parallel and perpendicular components of the fluorescence emission allows for the determination of the fluorescence anisotropy, r(t). The decay of this anisotropy over time is directly related to the rotational motion of the molecule.
For a spherical rotor undergoing Brownian motion in an isotropic medium, the anisotropy decay is typically described by a single exponential function:
r(t) = r₀ exp(-t/τᵣ)
where r₀ is the initial anisotropy at time zero (a value dependent on the angle between the absorption and emission transition dipole moments) and τᵣ is the rotational correlation time. The rotational correlation time is the characteristic time it takes for the molecule to rotate by one radian and is related to the hydrodynamic volume of the molecule and the viscosity of the solvent.
In the case of this compound (εFAD), a significant structural feature influences its photophysical behavior. In neutral aqueous solutions, εFAD predominantly exists (approximately 90%) in an internally complexed or stacked conformation, where the flavin and etheno-adenine rings are in close proximity. uni-goettingen.de This intramolecular association leads to a very efficient energy transfer from the etheno-adenine moiety to the isoalloxazine ring and a substantial quenching of the fluorescence from both fluorophores. uni-goettingen.de
The stacked conformation of εFAD would be expected to have a significant impact on its rotational dynamics. The intramolecular interactions would likely lead to a more rigid structure compared to an "open" or unstacked conformation. This rigidity would, in turn, influence the rotational correlation time.
It is plausible that the anisotropy decay of εFAD would also be complex. The decay would likely be dominated by the rotational motion of the compact, stacked conformer. Any minor population of an open conformer would exhibit different rotational dynamics. The presence of the etheno-bridge in εFAD, which adds to the rigidity of the adenine portion, might also influence the internal flexibility of the molecule compared to FAD.
A hypothetical data table for the anisotropy decay of εFAD, based on what would be expected from such an experiment, might look like the following. It is crucial to note that this table is illustrative and not based on published experimental data for εFAD.
| Parameter | Symbol | Hypothetical Value | Description |
|---|---|---|---|
| Initial Anisotropy | r₀ | ~0.3 | Reflects the angle between the absorption and emission transition dipoles. |
| Rotational Correlation Time 1 | τᵣ₁ | ~100-300 ps | Could represent the rotation of the compact, stacked conformer. |
| Amplitude of Component 1 | A₁ | ~0.9 | Fractional contribution of the fast decaying component, corresponding to the stacked form. |
| Rotational Correlation Time 2 | τᵣ₂ | > 500 ps | Could represent the rotation of a minor, open conformer or internal motions. |
| Amplitude of Component 2 | A₂ | ~0.1 | Fractional contribution of the slower decaying component. |
Further detailed research, specifically applying polarization-resolved transient spectroscopy to εFAD, would be necessary to experimentally determine these parameters and fully elucidate the rotational dynamics of this important flavin analog. Such studies would provide valuable information on how the etheno-modification and the resulting stacked conformation affect the molecule's hydrodynamic properties.
Conformational Dynamics and Intramolecular Interactions
Stacked and Open Conformational States in Solution
In aqueous solutions, flavin dinucleotides like FAD and εFAD exist in a dynamic equilibrium between two primary conformational states: a "stacked" (or closed) conformation and an "open" (or extended) conformation. nih.gov
Stacked Conformation : In this state, the molecule folds back on itself, bringing the aromatic isoalloxazine ring and the ethenoadenine ring into close, parallel proximity. This arrangement is stabilized by non-covalent intramolecular interactions, primarily π-π stacking forces between the two electron-rich ring systems. acs.org This stacked form is characterized by being largely non-fluorescent due to efficient quenching mechanisms that occur when the two moieties are close together. nih.gov
Open Conformation : In this state, the ribityl and phosphate (B84403) chain extends, separating the isoalloxazine and ethenoadenine rings. With the two aromatic systems distanced from one another, the intramolecular quenching is relieved, and the flavin moiety can exhibit its characteristic fluorescence. nih.gov
For εFAD specifically, studies have shown that the equilibrium in a neutral aqueous solution strongly favors the stacked conformation. It is estimated that approximately 90% of εFAD molecules exist in this internally complexed, or stacked, form at 20°C. acs.org This indicates a particularly stable intramolecular association, which has profound effects on the molecule's photophysical properties.
Equilibrium Constants of Conformational Interconversions
The dynamic interconversion between the stacked and open states can be described by an equilibrium constant, Keq. This constant provides a quantitative measure of the conformational preference.
The equilibrium is represented as:
εFAD(Open) ⇌ εFAD(Stacked)
The equilibrium constant is the ratio of the concentration of the stacked conformer to the open conformer at equilibrium:
Keq = [εFADStacked] / [εFADOpen]
Given the experimental observation that εFAD is approximately 90% in the stacked state and 10% in the open state in neutral aqueous solution, the equilibrium constant can be calculated. acs.org
| Parameter | Value |
| Percentage in Stacked State | ~90% |
| Percentage in Open State | ~10% |
| Calculated Keq | 9.0 |
The equilibrium constant is directly related to the standard Gibbs free energy change (ΔG°) for the conformational transition, a measure of the energetic stability of the stacked state relative to the open state. The relationship is defined by the equation:
ΔG° = -RTln(Keq)
Where:
R is the ideal gas constant (8.314 J·mol-1·K-1)
T is the absolute temperature in Kelvin
A Keq value of 9.0 signifies a negative ΔG°, indicating that the transition from the open to the stacked conformation is a spontaneous and energetically favorable process under these conditions.
Intramolecular Interactions between Ethenoadenine and Isoalloxazine Moieties
The strong preference for the stacked conformation in εFAD is driven by stabilizing intramolecular interactions between the ethenoadenine and isoalloxazine ring systems. The primary force is the π-π stacking interaction, which is a non-covalent attraction between the delocalized π-electron systems of the two aromatic moieties.
This close association in the stacked form leads to two significant and observable photophysical phenomena:
Fluorescence Quenching : Both the isoalloxazine and the ε-adenine moieties are potential fluorophores. However, in the intact εFAD molecule, the fluorescence of both is significantly diminished. acs.org This quenching arises from the close proximity in the stacked state, which facilitates non-radiative decay pathways for the excited state energy.
Energy Transfer : The spatial arrangement of the stacked conformer allows for extremely efficient intramolecular energy transfer from the excited ethenoadenine ring to the isoalloxazine ring. acs.org This process further contributes to the quenching of the ethenoadenine fluorescence and is a direct consequence of the sub-nanometer distances between the two rings in this compact conformation.
These interactions are a delicate balance of attractive London dispersion forces and repulsive electrostatic forces between the electron clouds of the two rings, governed by the conformational constraints of the phosphate backbone. nih.gov
Influence of the Etheno Bridge on Conformational Preferences and Dynamics
The introduction of the etheno bridge into the adenine (B156593) moiety is the critical factor responsible for the pronounced stability of the stacked conformation in εFAD compared to its parent molecule, FAD. While FAD also exists in a stacked-open equilibrium, the addition of the etheno group shifts this equilibrium significantly towards the stacked state.
The influence of the etheno bridge can be attributed to several factors:
Increased Aromatic Surface Area : The etheno bridge fuses a third ring onto the purine (B94841) structure, creating a larger, more planar aromatic system in ε-adenine compared to adenine. This expanded surface area enhances the potential for π-π stacking interactions with the isoalloxazine ring.
Enhanced Polarizability : Larger aromatic systems are generally more polarizable, leading to stronger London dispersion forces, which are a key component of stacking interactions.
Modified Electronic Properties : The etheno group alters the electronic distribution of the adenine ring system, which can fine-tune the electrostatic component of the stacking interaction.
The direct consequence of these enhanced stacking forces is the high population of the stacked state (~90%) observed for εFAD. acs.org This strong intramolecular association makes εFAD a less fluorescent molecule than its individual components would suggest, but an excellent system for studying processes that disrupt the stacking, as such disruption leads to a readily detectable increase in fluorescence.
Computational and Theoretical Investigations of εfad Photophysics
Density Functional Theory (DFT) Calculations for Ground States
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as molecules, and is primarily focused on the ground state. wikipedia.orgepfl.ch By calculating the electron density, DFT can determine the ground-state energy and, from this, derive various molecular properties. fas.orguni-osnabrueck.de For εFAD, DFT calculations are crucial for understanding the geometry and stability of its different conformations, particularly the "open" (unstacked) and "closed" (stacked) forms that dictate its photophysical characteristics.
In the ground state, εFAD, similar to FAD, exists in a dynamic equilibrium between these open and stacked conformations. nih.gov DFT calculations help to optimize the geometries of these conformers and calculate their relative energies. Studies comparing εFAD and FAD have utilized DFT to analyze the structural parameters that influence intramolecular interactions. For instance, calculations can reveal key distances, such as the separation between the isoalloxazine (flavin) and the ε-adenine rings, and the dihedral angles along the ribityl-pyrophosphate-ribofuranosyl chain. These parameters are fundamental to understanding the stability of the stacked conformation, which is known to be the dominant form for εFAD in aqueous solutions. nih.gov
Research findings from DFT calculations on related flavin compounds provide insight into the electronic properties in the ground state. For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to describe the electronic landscape. In the stacked conformation of flavin-purine dinucleotides, the HOMO is typically localized on the adenine (B156593) moiety, while the LUMO is on the isoalloxazine ring. This spatial separation is a key prerequisite for the photoinduced electron transfer (PET) that occurs upon excitation.
Table 1: Representative Ground State Properties from DFT Calculations for Flavin Dinucleotides Note: This table is illustrative, based on typical findings for FAD and its analogs like εFAD. Exact values can vary with the specific functional and basis set used.
| Property | Stacked Conformation | Open Conformation | Significance |
|---|---|---|---|
| Relative Energy | Lower Energy (More Stable) | Higher Energy (Less Stable) | Determines the equilibrium population of conformers. |
| Inter-ring Distance (Flavin-Adenine) | ~3.4 - 4.0 Å | > 6.0 Å | Critical for π-π stacking interactions and electron transfer. |
| HOMO Localization | Primarily on ε-Adenine | Primarily on ε-Adenine | Identifies the potential electron donor moiety. |
| LUMO Localization | Primarily on Isoalloxazine | Primarily on Isoalloxazine | Identifies the potential electron acceptor moiety. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of electronic excited states. ohio-state.eduresearchgate.netarxiv.org It is a widely used method for calculating vertical excitation energies, which correspond to the absorption spectra of molecules. uci.edu For εFAD, TD-DFT is instrumental in understanding its fluorescence and quenching mechanisms.
Upon photoexcitation, the molecule transitions from the ground state (S₀) to an excited singlet state (S₁). TD-DFT calculations can predict the energy of this transition. Studies on εFAD have shown that its absorption spectrum is a composite of the absorptions of the isoalloxazine and the ε-adenine moieties. The theory helps to dissect these contributions and understand how they are perturbed by the intramolecular environment.
A key finding from TD-DFT studies on related flavin systems is the characterization of the excited states. The lowest energy transition is typically a π→π* transition localized on the isoalloxazine ring. acs.org However, the presence of the nearby ε-adenine ring in the stacked conformation introduces the possibility of charge-transfer (CT) states, where an electron moves from the adenine to the flavin upon excitation. researchgate.net While standard TD-DFT can have difficulties accurately describing long-range CT states, it provides crucial qualitative insights. chemrxiv.org It can help determine whether the excited state retains its local character or evolves into a CT state, which is a critical step in the fluorescence quenching pathway. researchgate.net
Table 2: Typical TD-DFT Results for εFAD Excited States Note: This table presents conceptual data based on published research on εFAD and related compounds.
| Excited State Property | Stacked Conformation | Open Conformation | Photophysical Implication |
|---|---|---|---|
| S₁ Excitation Energy | Lower (Red-shifted) | Higher (Blue-shifted) | Explains shifts in absorption spectra based on conformation. |
| Nature of S₁ State | High Charge-Transfer (CT) Character | Local Excitation (LE) on Flavin | CT character is linked to efficient fluorescence quenching. |
| Oscillator Strength | Reduced | Higher | Affects the intensity of light absorption. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. epfl.ch By solving Newton's equations of motion, MD simulations provide a detailed view of conformational dynamics, which is essential for understanding the behavior of flexible molecules like εFAD in solution. vu.nlresearchgate.net
MD simulations of FAD and its derivatives have consistently shown a dynamic equilibrium between a compact, stacked conformation and a variety of extended, open conformations. vu.nlwur.nl In the stacked form, the flavin and adenine rings engage in co-planar stacking. researchgate.net Simulations reveal that transitions between these states can occur on the nanosecond timescale. vu.nl The stability of these conformations is governed by a network of intramolecular hydrogen bonds within the phosphate (B84403) backbone and the hydrophobic interactions between the aromatic rings. researchgate.net
For εFAD, MD simulations can map the conformational landscape, identifying the most populated states and the pathways for interconversion. By analyzing trajectories, researchers can calculate key structural parameters, such as the distance and orientation between the two chromophores. This information is critical because the efficiency of fluorescence quenching is highly dependent on the geometry of the stacked complex. Simulations starting from an open conformation often show the molecule folding into a stacked state within the excited-state lifetime, providing a dynamic model for fluorescence quenching. vu.nlresearchgate.net
Table 3: Conformational States of εFAD from Molecular Dynamics Simulations This table summarizes the key conformational states and their characteristics as revealed by MD simulations of FAD and its analogs.
| Conformational State | Key Structural Features | Population in Aqueous Solution | Associated Fluorescence |
|---|---|---|---|
| Stacked (Closed) | Isoalloxazine and ε-adenine rings are in close, parallel contact (π-stacking). | Major (~90%) nih.gov | Strongly Quenched |
| Open | Aromatic rings are separated by the extended ribityl-pyrophosphate-ribofuranosyl chain. | Minor (~10%) | Fluorescent |
| Intermediate | Various degrees of partial stacking between the rings. | Transient | Moderately Quenched |
Mechanistic Modeling of Photoinduced Electron Transfer Pathways
Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule following the absorption of a photon by one of the species. nih.gov This process is central to the fluorescence quenching observed in stacked εFAD. nih.gov Mechanistic modeling, combining insights from DFT, TD-DFT, and MD simulations, is used to delineate the pathway of this ultrafast reaction.
The established mechanism for quenching in FAD, which is applicable to εFAD, proceeds as follows:
Photoexcitation: The isoalloxazine moiety absorbs a photon, promoting it to the S₁ excited state.
Electron Transfer: In the stacked conformation, the excited flavin is a potent oxidizing agent. An electron is rapidly transferred from the electron-rich ε-adenine (donor) to the excited isoalloxazine (acceptor). This step is highly dependent on the distance and orientation of the two rings, as determined by the conformational analysis.
Charge-Separated State: The PET process results in the formation of a radical ion pair: a flavin radical anion and an ε-adenine radical cation. This charge-separated state is non-fluorescent.
Charge Recombination: The radical ion pair rapidly recombines to return to the ground state, dissipating the absorbed energy as heat. This non-radiative decay pathway outcompetes fluorescence, leading to the observed quenching.
Theoretical models are used to calculate the rate of electron transfer. The driving force for the reaction (the change in Gibbs free energy, ΔG) can be estimated using the Rehm-Weller equation, which incorporates the redox potentials of the donor and acceptor and the excitation energy of the chromophore. Computational models confirm that for stacked flavin-adenine systems, the PET process is thermodynamically favorable and kinetically rapid, occurring on a picosecond timescale. researchgate.net
Theoretical Insights into Singlet-Triplet Energy Gap Modulation
The energy difference between the lowest excited singlet state (S₁) and the lowest triplet state (T₁), known as the singlet-triplet energy gap (ΔE_ST), is a critical parameter in photochemistry. nih.gov It governs the efficiency of intersystem crossing (ISC), the process by which a molecule transitions from a singlet to a triplet state. Theoretical calculations are essential for estimating this gap and understanding how it is modulated by molecular structure and environment.
For flavins, ISC is a known pathway that can compete with fluorescence and internal conversion. The formation of the triplet state is significant in many biological functions and in photosensitization reactions. The magnitude of ΔE_ST is influenced by several factors, including the degree of charge-transfer character in the S₁ state.
Theoretical studies on related organic molecules show that a large CT character in the S₁ state, as seen in the stacked conformation of εFAD, tends to decrease the ΔE_ST. researchgate.netrsc.org This is because the electron exchange interaction, which is a primary contributor to the singlet-triplet splitting, is reduced when the electron and hole are spatially separated in a CT state. nih.gov
In the "open" conformation: The S₁ state is a locally excited state with a larger ΔE_ST, making ISC less efficient compared to fluorescence.
In the "stacked" conformation: The S₁ state has significant CT character. This lowers the energy of the singlet state relative to the triplet state, reducing ΔE_ST. A smaller gap can facilitate more efficient ISC, providing another non-radiative decay channel that contributes to fluorescence quenching, in addition to the dominant PET pathway.
Computational models, including TD-DFT and more advanced multi-reference methods, can be employed to calculate ΔE_ST for the different conformers of εFAD. chem8.org These calculations provide a molecular-level understanding of how conformational changes directly modulate the electronic properties and influence the branching ratios between fluorescence, PET, and intersystem crossing.
Table 4: Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| εFAD | Flavin 1,N(6)-ethenoadenine dinucleotide |
| FAD | Flavin Adenine Dinucleotide |
| ε-adenine | 1,N(6)-ethenoadenine |
| Isoalloxazine | The core heterocyclic system of the flavin moiety |
Biochemical Applications and Enzymatic Interactions
Role as a Flavin Adenine (B156593) Dinucleotide (FAD) Analog
Flavin 1,N(6)-ethenoadenine dinucleotide (ε-FAD) is synthesized through the chemical modification of the adenine ring of FAD with chloroacetaldehyde. nih.gov This modification introduces an etheno bridge between the N(6) and 1 positions of the adenine base, creating a highly fluorescent ε-adenine moiety in addition to the naturally fluorescent isoalloxazine ring of the flavin. nih.gov
In aqueous solution, the ε-adenine and isoalloxazine fluorophores exhibit highly efficient energy transfer. nih.gov The structure of ε-FAD predominantly exists in an internally complexed or "stacked" conformation (approximately 90% in neutral aqueous solution), where the two fluorescent rings are in close proximity. nih.gov This stacking is more pronounced than in the native FAD molecule.
As an analog, ε-FAD is employed to replace the native FAD cofactor in flavoproteins, allowing researchers to study the role of the adenine portion of FAD in enzyme binding and catalysis. Its fluorescence provides a sensitive probe for conformational changes and interactions within the enzyme's active site.
Interactions with Apoflavoproteins and Enzyme Activity
The substitution of FAD with ε-FAD in apoflavoproteins (the protein component of a flavoenzyme devoid of its FAD cofactor) can lead to a range of effects on enzyme structure and function, from full to negligible activity, depending on the specific enzyme.
The binding of ε-FAD to apoflavoproteins has been investigated to understand the structural requirements of the FAD binding site. The introduction of the etheno bridge on the adenine moiety can influence the binding affinity depending on the specific protein's architecture.
For instance, in studies with DNA photolyase, an enzyme that repairs UV-damaged DNA, apo-photolyase was successfully reconstituted with ε-FAD (yielding ε-PL) with a 50% reconstitution yield. Notably, the substrate binding constants for this reconstituted enzyme were found to be identical to the native FAD-reconstituted photolyase, indicating that the modification did not hinder the enzyme's ability to bind its DNA substrate.
The enzymatic activity of flavoproteins reconstituted with ε-FAD is highly variable and provides insight into the specific role of the adenine moiety for a given enzyme.
Apoglucose Oxidase : When combined with apoglucose oxidase, ε-FAD demonstrates significant coenzymatic function, restoring almost the full enzymatic activity of the native enzyme. This suggests that the adenine binding site in glucose oxidase can accommodate the structural modification of ε-FAD without substantially compromising the catalytic process.
Apo-D-amino Acid Oxidase (DAAO) : In stark contrast, ε-FAD shows no activity when combined with apo-D-amino acid oxidase. This lack of activity implies that the active site of D-amino acid oxidase has stringent structural requirements for the adenine portion of the FAD cofactor, and the etheno bridge interferes with proper binding or the catalytic mechanism. Human DAAO is known to have a relatively weak affinity for its native FAD cofactor (with a dissociation constant, Kd, of 8.0 μM), and this interaction is crucial for its function and stability. frontiersin.orgnih.gov The modification in ε-FAD appears to disrupt this critical interaction entirely.
| Enzyme | Cofactor | Relative Enzymatic Activity |
|---|---|---|
| Apoglucose Oxidase | ε-FAD | Nearly full activity |
| Apo-D-amino Acid Oxidase | ε-FAD | No activity |
Beyond simple activity restoration, the use of ε-FAD can also modulate the catalytic efficiency of an enzyme. In the case of DNA photolyase reconstituted with ε-FAD (ε-PL), the steady-state repair yield of UV-damaged DNA was observed to be 15% higher than that of the enzyme reconstituted with native FAD. This suggests that the modified adenine moiety in ε-FAD can influence the electron transfer rate, which is a critical step in the DNA repair mechanism catalyzed by this enzyme. The acceleration of the repair process highlights how modifications to the cofactor can directly impact enzyme turnover and catalytic rates.
| Enzyme | Cofactor | Observation |
|---|---|---|
| DNA Photolyase | ε-FAD | 15% higher steady-state repair yield compared to native FAD |
Utility in Adenosine Diphosphate (ADP)-Ribosylation Studies
ADP-ribosylation is a post-translational modification where an ADP-ribose moiety is transferred from nicotinamide (B372718) adenine dinucleotide (NAD+) to a protein. nih.gov Fluorescent analogs of the substrates are often used to monitor these reactions.
While fluorescent analogs of NAD+, such as N-6-etheno-NAD+, are utilized as substrates to study ADP-ribosylation, there is no information available within the consulted search results indicating the use of this compound (ε-FAD) for this purpose. researchgate.net The research focuses on NAD+ analogs as the direct donors of the ADP-ribose group in reactions catalyzed by enzymes like poly(ADP-ribose) polymerases (PARPs). nih.govresearchgate.net
Probing Interactions with Bacterial Toxins and Signal-Transducing G-Proteins
Extensive searches of scientific literature did not yield specific studies detailing the use of this compound (ε-FAD) as a fluorescent probe to directly investigate interactions with bacterial toxins or signal-transducing G-proteins. While fluorescent analogs are commonly employed to study molecular interactions, the application of ε-FAD for these particular protein classes appears to be a novel or yet-to-be-explored area of research.
Probing Flavin Cofactor Homeostasis and Metabolism
The fluorescent properties of ε-FAD make it a potentially valuable tool for investigating the intricate processes of FAD homeostasis and metabolism within cellular systems. By mimicking the natural FAD molecule, ε-FAD could allow researchers to track its transport, localization, and enzymatic processing in real-time.
Regulation of FAD Homeostasis in Cellular Systems (e.g., Saccharomyces cerevisiae Mitochondria)
The maintenance of stable levels of FAD within cellular compartments, particularly mitochondria, is crucial for numerous metabolic processes. In the yeast Saccharomyces cerevisiae, a model organism for studying eukaryotic cell biology, FAD homeostasis is tightly regulated. This involves a complex interplay of FAD synthesis, transport across the mitochondrial membrane, and degradation.
Table 1: Key Factors in Saccharomyces cerevisiae Mitochondrial FAD Homeostasis
| Factor | Description | Potential for ε-FAD Probing |
| FAD Synthesis | The final step of FAD biosynthesis is catalyzed by FAD synthase. In yeast, the subcellular localization of this enzyme can vary depending on cellular conditions. | ε-FAD could be used as a substrate analog to study the kinetics and localization of FAD synthase activity. |
| Mitochondrial FAD Transport | Specialized protein transporters mediate the movement of FAD across the inner mitochondrial membrane. | The transport of ε-FAD across the mitochondrial membrane could be monitored by fluorescence, providing data on transporter kinetics and regulation. |
| FAD Degradation | Mitochondrial enzymes, such as FAD pyrophosphatase, break down FAD into its constituent parts, FMN and AMP. | The degradation of ε-FAD by mitochondrial enzymes could be followed by changes in its fluorescence signal, allowing for the characterization of these enzymatic activities. |
| Redox State (NAD/NADH) | The ratio of NAD+ to NADH has been shown to non-competitively inhibit FAD pyrophosphatase activity, linking FAD and NAD homeostasis. nih.govnih.gov | Changes in ε-FAD degradation in response to alterations in the NAD/NADH ratio could be monitored to further elucidate this regulatory link. |
Insights into Pyrophosphatase Activity and FAD Degradation Pathways
FAD degradation is a critical aspect of maintaining cofactor homeostasis, preventing the accumulation of damaged or excess FAD. This process is primarily carried out by pyrophosphatases, which cleave the pyrophosphate bond of FAD to yield FMN and AMP. In various organisms, including yeast and mammals, FAD pyrophosphatase activities have been identified in different cellular compartments, including mitochondria and the nucleus nih.govnih.govnih.govnih.gov.
The activity of these pyrophosphatases can be regulated by various factors, including the presence of nucleotides like those containing adenylate, which can act as inhibitors nih.govnih.gov. The use of ε-FAD as a substrate for these enzymes could offer a continuous and sensitive assay to study their kinetics and inhibition. The change in fluorescence upon the cleavage of ε-FAD would provide a direct measure of enzymatic activity, facilitating the screening of potential inhibitors or modulators of FAD degradation pathways.
Table 2: Characteristics of FAD Pyrophosphatase Activity
| Characteristic | Description | Potential Insights from ε-FAD Studies |
| Subcellular Localization | Found in various compartments including mitochondria and the nucleus in different organisms. nih.govnih.govnih.govnih.gov | The localization of ε-FAD degradation could be visualized using fluorescence microscopy, confirming the sites of pyrophosphatase activity. |
| pH Optimum | Nuclear FAD pyrophosphatase in rats has been shown to have an optimum at alkaline pH. nih.govnih.gov | The pH-dependent degradation of ε-FAD could be measured to characterize the enzymatic properties of pyrophosphatases from different sources. |
| Inhibition | Can be inhibited by adenylate-containing nucleotides. nih.govnih.gov | The inhibitory effects of various compounds on ε-FAD cleavage would allow for the identification and characterization of pyrophosphatase inhibitors. |
Q & A
Q. How is ε-FAD synthesized and structurally validated for experimental use?
ε-FAD is synthesized via chemical modification of flavin adenine dinucleotide (FAD) by introducing an etheno bridge between the N1 and N6 positions of the adenine moiety. Structural validation requires nuclear magnetic resonance (NMR) to confirm bond formation and mass spectrometry (MS) to verify molecular weight integrity. Comparative analysis with unmodified FAD using circular dichroism (CD) can further confirm conformational changes induced by the etheno bridge .
Q. What experimental methods are used to characterize ε-FAD’s fluorescence properties?
Time-resolved fluorescence spectroscopy is employed to measure ε-FAD’s excited-state dynamics, with excitation at ~300 nm and emission monitored at ~410 nm. Static and dynamic quenching studies (e.g., using iodide ions or temperature variations) quantify interactions between ε-FAD and biomolecules. Dual-exponential decay models are applied to resolve contributions from stacked (quenched) and unstacked (fluorescent) conformations .
Q. How does ε-FAD’s structure influence its compatibility with enzyme active sites compared to FAD?
The etheno bridge in ε-FAD alters base planarity and hydrogen-bonding capacity, which can sterically hinder binding in enzymes optimized for FAD. Compatibility is tested via enzymatic activity assays (e.g., NADPH oxidase or dehydrogenase systems) under controlled pH and ionic conditions. Mutational analysis of key residues in enzyme active sites (e.g., human alkyladenine glycosylase) reveals how aromatic stacking and polar interactions are disrupted by the etheno modification .
Advanced Research Questions
Q. What mechanistic insights do ultrafast spectroscopic studies provide about ε-FAD’s excited-state quenching?
Femtosecond transient absorption spectroscopy reveals that ε-FAD exhibits faster excited-state quenching than FAD due to enhanced charge-transfer interactions between the isoalloxazine ring and etheno-modified adenine. Density functional theory (DFT) calculations model electron density redistribution, identifying specific orbitals involved in non-radiative decay pathways. Discrepancies between experimental and computational data may arise from solvent effects or conformational flexibility, necessitating hybrid quantum mechanics/molecular mechanics (QM/MM) simulations .
Q. How can researchers resolve contradictions in ε-FAD’s photophysical data across studies?
Discrepancies in fluorescence lifetimes or quenching efficiency often stem from variations in solvent polarity, temperature, or sample purity. Standardizing experimental conditions (e.g., buffer composition, excitation power) and replicating studies with orthogonal techniques (e.g., time-correlated single-photon counting vs. streak cameras) improve reliability. Meta-analyses of published datasets should account for instrumental sensitivity and model fitting protocols .
Q. What role does pH play in modulating ε-FAD’s conformational stability and redox activity?
pH-dependent CD spectroscopy shows that protonation of the etheno bridge at acidic conditions (pH < 5) destabilizes the stacked conformation, increasing fluorescence intensity. Redox activity is assessed via cyclic voltammetry, where shifts in reduction potential correlate with pH-induced changes in flavin accessibility. These findings inform applications in pH-sensitive biosensors or mitochondrial redox state monitoring .
Q. How can computational modeling enhance the design of ε-FAD-based probes for metabolic imaging?
Molecular dynamics (MD) simulations predict ε-FAD’s binding affinity to flavoproteins (e.g., cytochrome P450 reductase) under physiological conditions. Machine learning algorithms trained on spectral databases optimize ε-FAD’s excitation/emission profiles for fluorescence lifetime imaging microscopy (FLIM), enabling discrimination from endogenous FAD in live cells .
Q. What crystallographic strategies elucidate ε-FAD’s interactions with DNA repair enzymes?
Co-crystallization of ε-FAD with enzymes like alkyladenine DNA glycosylase (AAG) at 2.1-Å resolution reveals how the etheno bridge mimics damaged bases. Cryo-electron microscopy (cryo-EM) further captures transient binding intermediates, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters of enzyme-substrate recognition .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
